

# INX-315 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

INX-315 is an orally bioavailable and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential antineoplastic activity.[1][2] By selectively targeting and inhibiting CDK2, INX-315 can induce cell cycle arrest and promote senescence, thereby controlling the proliferation of cancer cells.[3][4][5] Preclinical studies have demonstrated its efficacy in models of CCNE1-amplified cancers and in breast cancers that have developed resistance to CDK4/6 inhibitors. These notes provide detailed protocols for the use of INX-315 in in vivo mouse models based on available preclinical data.

# **Mechanism of Action**

INX-315 is a potent and selective inhibitor of CDK2. CDK2, in complex with cyclin E, plays a crucial role in the transition of the cell cycle from the G1 to the S phase. In cancers with amplification of the CCNE1 gene, which encodes cyclin E1, there is aberrant CDK2 activity, leading to uncontrolled cell proliferation. INX-315 selectively binds to and inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [INX-315 Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382279#inx-315-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com